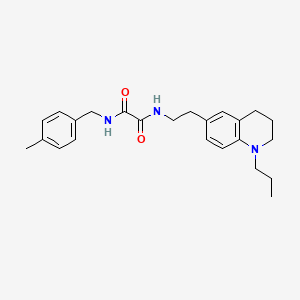

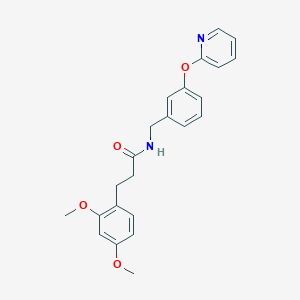

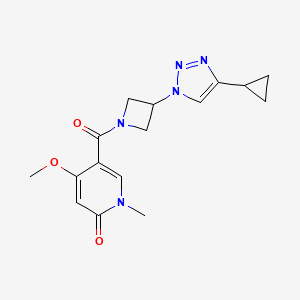

![molecular formula C14H16N6O2 B2898863 N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899975-28-1](/img/structure/B2898863.png)

N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the [1,2,4]triazolo[4,5-d]pyrimidine class . This class of compounds is known for its significant biological activities in various domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as [1,2,4]triazolo[4,5-d]pyrimidines have been synthesized via reactions involving hydrazonoyl halides .Mecanismo De Acción

Target of Action

Similar compounds have been shown to target various cancer cell lines .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, a similar compound was found to induce apoptosis in MGC-803 cells, possibly through the mitochondrial pathway . This process involved a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .

Biochemical Pathways

The compound affects the mitochondrial pathway, leading to apoptosis in cancer cells . The mitochondrial pathway is a crucial part of the intrinsic apoptotic pathway, which is one of the main mechanisms by which cells undergo programmed cell death. The up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA) and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) lead to a decrease in MMP, which triggers the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-9/3, leading to apoptosis .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . This is achieved through the activation of the mitochondrial pathway, leading to a series of biochemical reactions that ultimately result in cell death .

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-4-20-14-12(18-19-20)13(15-8-16-14)17-10-7-9(21-2)5-6-11(10)22-3/h5-8H,4H2,1-3H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDDMARRJRORHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

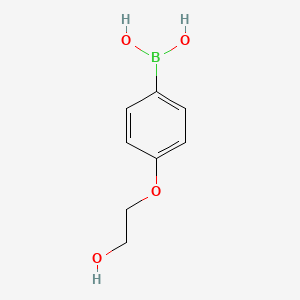

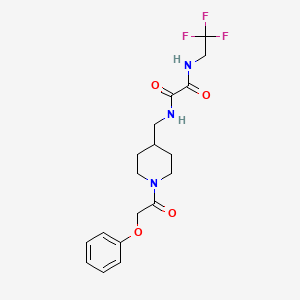

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2898791.png)

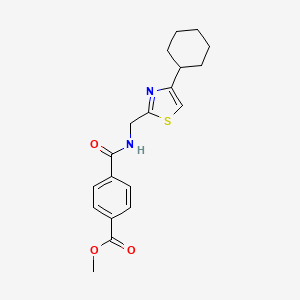

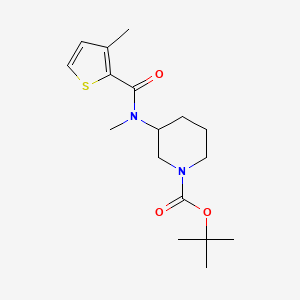

![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)

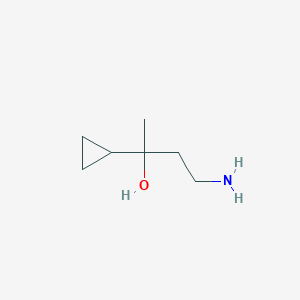

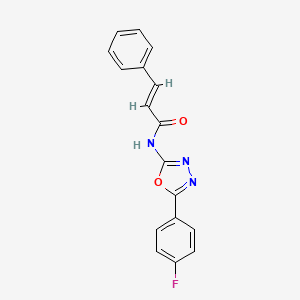

![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2898803.png)